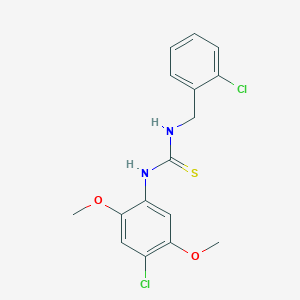
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea, also known as CDB-4124, is a synthetic compound that belongs to the group of selective progesterone receptor modulators (SPRMs). It was first synthesized in 2001 by researchers at the University of Illinois, and since then, it has been extensively studied for its potential applications in various fields of medicine and biology.
作用机制
While the mechanism of action of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is well-studied, there are still many aspects of its activity that are not fully understood.
实验室实验的优点和局限性
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has several advantages and limitations for use in laboratory experiments. Some of the key advantages include:
1. High Potency: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is a highly potent compound, with a low effective dose in vitro and in vivo.
2. Selective Activity: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has selective activity on the progesterone receptor, making it a useful tool for studying the role of progesterone signaling in various cellular and physiological processes.
3. Wide Range of Applications: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to have potential applications in various fields of medicine and biology, making it a versatile compound for research.
Some of the limitations of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea include:
1. Limited Availability: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is a synthetic compound that is not readily available in the market, and therefore, it may be difficult to obtain for research purposes.
2. Limited Stability: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has limited stability in solution, and therefore, it may require special storage and handling conditions to maintain its activity.
3. Limited Understanding of
未来方向
There are several future directions for research on N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea. Some of the key areas of focus include:
1. Clinical Trials: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has shown promising results in preclinical studies, and therefore, it may be a potential candidate for clinical trials in various fields of medicine, including reproductive medicine, cancer research, and neuroprotection.
2. Mechanistic Studies: While the mechanism of action of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is well-studied, there are still many aspects of its activity that are not fully understood. Future studies should focus on elucidating the molecular mechanisms underlying the effects of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea.
3. Drug Development: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has potential applications in various fields of medicine, and therefore, there is a need for the development of novel analogs and derivatives that can improve its efficacy and reduce its side effects.
Conclusion:
In conclusion, N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea is a synthetic compound that has potential applications in various fields of medicine and biology. It acts as a selective progesterone receptor modulator, and has been shown to have anti-proliferative, anti-inflammatory, and neuroprotective effects. While there are some limitations to its use in laboratory experiments, N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has several advantages, including its high potency and selective activity. Future research should focus on elucidating the molecular mechanisms underlying its activity, and on developing novel analogs and derivatives that can improve its efficacy and reduce its side effects.
合成方法
The synthesis of N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea involves the reaction of 2-chlorobenzylamine with 4-chloro-2,5-dimethoxybenzoyl isothiocyanate in the presence of a base such as triethylamine. The resulting product is then purified using standard chromatography techniques to obtain the final compound in high purity.
科学研究应用
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been studied for its potential applications in various fields of medicine and biology. Some of the key areas of research include:
1. Reproductive Medicine: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to have potent anti-proliferative and anti-inflammatory effects on human endometrial cells, making it a promising candidate for the treatment of endometriosis and other reproductive disorders.
2. Cancer Research: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, ovarian, and prostate cancer cells. It has also been shown to enhance the activity of chemotherapy drugs, making it a potential adjuvant therapy for cancer treatment.
3. Neuroprotection: N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea may act by reducing inflammation and oxidative stress in the brain.
属性
产品名称 |
N-(2-chlorobenzyl)-N'-(4-chloro-2,5-dimethoxyphenyl)thiourea |
|---|---|
分子式 |
C16H16Cl2N2O2S |
分子量 |
371.3 g/mol |
IUPAC 名称 |
1-(4-chloro-2,5-dimethoxyphenyl)-3-[(2-chlorophenyl)methyl]thiourea |
InChI |
InChI=1S/C16H16Cl2N2O2S/c1-21-14-8-13(15(22-2)7-12(14)18)20-16(23)19-9-10-5-3-4-6-11(10)17/h3-8H,9H2,1-2H3,(H2,19,20,23) |
InChI 键 |
SGAUSRAECCUXKN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CC=C2Cl)OC)Cl |
规范 SMILES |
COC1=CC(=C(C=C1NC(=S)NCC2=CC=CC=C2Cl)OC)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-Cyclopentyl-3-[3-(morpholin-4-yl)propyl]thiourea](/img/structure/B216373.png)

![N-(4-butylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B216378.png)
![4-{[(3,3-Diphenylpropyl)carbamothioyl]amino}benzenesulfonamide](/img/structure/B216379.png)

![1-(4-Butylphenyl)-3-[2-(4-sulfamoylphenyl)ethyl]thiourea](/img/structure/B216383.png)


![Ethyl 4-[(4-sulfamoylphenyl)carbamothioyl]piperazine-1-carboxylate](/img/structure/B216389.png)


![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216393.png)
![N-[4-(aminosulfonyl)phenyl]-2-(3,4,5-trimethoxybenzoyl)hydrazinecarbothioamide](/img/structure/B216394.png)